molecular formula C19H22O3 B8592127 1,5-Bis(4-methoxyphenyl)-3-pentanone

1,5-Bis(4-methoxyphenyl)-3-pentanone

Cat. No. B8592127
M. Wt: 298.4 g/mol
InChI Key: MNXMNMCBWRTOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(4-methoxyphenyl)-3-pentanone is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Bis(4-methoxyphenyl)-3-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-methoxyphenyl)-3-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1,5-bis(4-methoxyphenyl)pentan-3-one

InChI

InChI=1S/C19H22O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,3-4,9-10H2,1-2H3

InChI Key

MNXMNMCBWRTOGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,5-bis(4-methoxyphenyl)penta-1,4-diene-3-one of Example 6 (20 g, 0.068 mole), glacial acetic acid (200 ml) and 3.0 g of palladium/carbon (5%) was hydrogenated on a Parr hydrogenator for 4 hours. The solution was filtered and concentrated to give 18.5 g of colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of commercially available di(4-methoxybenzylidene) acetone (3.5 g, 12 mmol) in THF-MeOH (1:1,100 mL) was added platinum (IV) oxide (90 mg) and the resulting mixture was stirred at room temperature under 4 atmospheres of hydrogen for 19 hours. The catalyst was filtered and washed with THF, and the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica gel (hexane-ethyl acetate 3:1) to provide 1,5-bis(4-methoxyphenyl)-3-pentanone (2.13 g) and the reduced side product 1,5-bis(4-methoxyphenyl)-3-pentanol (1.0 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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